Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate
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Overview
Description
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a unique structure that combines isoquinoline, methoxyphenyl, and fluorobenzoate moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, condensation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis. The choice of catalysts and reaction conditions can significantly impact the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate can undergo various types of chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
- Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate
Uniqueness
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFKAJNDDHTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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